[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features an aminophenyl group attached to the triazole ring, which is further connected to a methanol group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol can be achieved through several methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and green chemistry principles can also be employed to make the process more sustainable.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the aminophenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl to chloride, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. The aminophenyl group can further enhance these interactions, making the compound a potent bioactive agent. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- **1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methanol
- **1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
- **1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Comparison:
Uniqueness: The presence of the aminophenyl group in [1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol imparts unique chemical reactivity and biological activity compared to its analogs. The amino group can participate in additional hydrogen bonding and electrostatic interactions, enhancing the compound’s potential as a bioactive molecule.
Chemical Properties: The different substituents on the phenyl ring (e.g., nitro, chloro, methyl) can significantly alter the electronic properties and reactivity of the triazole compound, leading to variations in their chemical behavior and applications.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-(4-aminophenyl)triazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-5,14H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKSEAXZAGUKNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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